molecular formula C7H16ClNO2 B6246179 4-(1-aminoethyl)oxan-4-ol hydrochloride CAS No. 2408958-62-1

4-(1-aminoethyl)oxan-4-ol hydrochloride

Katalognummer: B6246179
CAS-Nummer: 2408958-62-1
Molekulargewicht: 181.66 g/mol
InChI-Schlüssel: NGVIVJIEXSALGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-aminoethyl)oxan-4-ol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is also known by its IUPAC name, 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride . This compound is characterized by the presence of an aminoethyl group attached to an oxan-4-ol ring, forming a hydrochloride salt. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 4-(1-aminoethyl)oxan-4-ol hydrochloride typically involves the reaction of 4-oxanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the aminoethyl group. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-(1-aminoethyl)oxan-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Wissenschaftliche Forschungsanwendungen

4-(1-aminoethyl)oxan-4-ol hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(1-aminoethyl)oxan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(1-aminoethyl)oxan-4-ol hydrochloride include:

Eigenschaften

CAS-Nummer

2408958-62-1

Molekularformel

C7H16ClNO2

Molekulargewicht

181.66 g/mol

IUPAC-Name

4-(1-aminoethyl)oxan-4-ol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-6(8)7(9)2-4-10-5-3-7;/h6,9H,2-5,8H2,1H3;1H

InChI-Schlüssel

NGVIVJIEXSALGC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1(CCOCC1)O)N.Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.